molecular formula C10H10N2O2 B1316126 2-Methyl-2-(3-nitrophenyl)propanenitrile CAS No. 915394-28-4

2-Methyl-2-(3-nitrophenyl)propanenitrile

Cat. No.: B1316126
CAS No.: 915394-28-4
M. Wt: 190.2 g/mol
InChI Key: FYRQAESAYXPEBZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-nitrophenyl)propanenitrile is an organic compound with the molecular formula C10H10N2O2 It is characterized by the presence of a nitrile group (-C≡N) attached to a propanenitrile backbone, with a methyl group and a nitrophenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile typically involves the nitration of 2-Methyl-2-phenylpropanenitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-nitrophenyl)propanenitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, Palladium on carbon catalyst

    Substitution: Nucleophiles such as ammonia or water, Acid or base catalysts

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: 2-Methyl-2-(3-aminophenyl)propanenitrile

    Substitution: 2-Methyl-2-(3-nitrophenyl)propanamide, 2-Methyl-2-(3-nitrophenyl)propanoic acid

    Oxidation: 2-Methyl-2-(3-nitrophenyl)propanoic acid

Scientific Research Applications

2-Methyl-2-(3-nitrophenyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-nitrophenyl)propanenitrile depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylpropanenitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Methyl-2-(4-nitrophenyl)propanenitrile: Similar structure but with the nitro group in the para position, which can influence its reactivity and biological activity.

    2-Methyl-2-(2-nitrophenyl)propanenitrile: Nitro group in the ortho position, affecting its steric and electronic properties.

Uniqueness

2-Methyl-2-(3-nitrophenyl)propanenitrile is unique due to the specific positioning of the nitro group in the meta position, which influences its chemical reactivity and potential applications. The meta position can affect the compound’s electronic distribution and steric interactions, making it distinct from its ortho and para counterparts.

Properties

IUPAC Name

2-methyl-2-(3-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRQAESAYXPEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573879
Record name 2-Methyl-2-(3-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915394-28-4
Record name 2-Methyl-2-(3-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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